1,3,3-Trimethylcyclopentan-1-amine;hydrochloride

Medicinal Chemistry Crystal Engineering Supramolecular Chemistry

1,3,3-Trimethylcyclopentan-1-amine;hydrochloride (CAS 2413876-58-9) is a hydrochloride salt of a cycloalkylamine, characterized by a sterically congested cyclopentane ring with three methyl substituents and a primary amine group. This compound belongs to a class of hindered amines used as intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C8H18ClN
Molecular Weight 163.69
CAS No. 2413876-58-9
Cat. No. B2364379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trimethylcyclopentan-1-amine;hydrochloride
CAS2413876-58-9
Molecular FormulaC8H18ClN
Molecular Weight163.69
Structural Identifiers
SMILESCC1(CCC(C1)(C)N)C.Cl
InChIInChI=1S/C8H17N.ClH/c1-7(2)4-5-8(3,9)6-7;/h4-6,9H2,1-3H3;1H
InChIKeyOBUFTOLSBKKSBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,3-Trimethylcyclopentan-1-amine hydrochloride (CAS 2413876-58-9): A Sterically Hindered Primary Amine Building Block for Selective Synthesis


1,3,3-Trimethylcyclopentan-1-amine;hydrochloride (CAS 2413876-58-9) is a hydrochloride salt of a cycloalkylamine, characterized by a sterically congested cyclopentane ring with three methyl substituents and a primary amine group . This compound belongs to a class of hindered amines used as intermediates in pharmaceutical and agrochemical synthesis. Its defining feature is the 1,3,3-trimethyl substitution pattern, which creates significant steric hindrance around the amine, differentiating it from unsubstituted or less-substituted cyclopentanamines. This structural rigidity enables controlled stereochemistry in downstream derivatives, making it a valuable synthon for chiral synthesis [1].

Amine handle
Sterically hindered primary amine as a reactive synthetic handle for amide, urea, and Schiff base formation.
Salt form
Hydrochloride salt provides convenient solid-state handling and storage, supporting controlled stoichiometry in coupling reactions.
Scaffold
1,3,3-Trimethylcyclopentane core enforces conformational rigidity, enabling stereochemical control in chiral derivative synthesis.

Why 1,3,3-Trimethylcyclopentan-1-amine hydrochloride Cannot Be Substituted with N-Methyl or Unsubstituted Cyclopentanamine Analogs


The primary amine in 1,3,3-Trimethylcyclopentan-1-amine;hydrochloride is a critical functional handle that cannot be replicated by its closest commercially available analog, N,3,3-trimethylcyclopentan-1-amine hydrochloride (CAS 1795496-81-9), which is a secondary amine . Substitution of the primary amine with a secondary N-methyl group fundamentally alters the reactivity profile, eliminating the potential for forming amide bonds, Schiff bases, or urea linkages. While the N-methyl analog may serve in a narrower set of alkylation reactions, it is incapable of participating in the broader array of derivatization chemistries essential for generating diverse compound libraries in medicinal chemistry [1]. The core steric environment is retained, but the loss of the reactive nucleophilic nitrogen renders the analog unsuitable for use as a direct replacement in synthetic routes requiring a primary amine.

Dimension
Target compound
N-Methyl analog
Impact on interchangeability
Amine class
Primary amine (two H-donors)
Secondary amine (one H-donor)
Eliminates amide bond and urea formation routes; loss of key hydrogen-bonding recognition elements.
Derivatization scope
Amide, Schiff base, urea, sulfonamide
Alkylation only; tertiary amide without H-donor
Cannot serve as a building block for libraries requiring secondary amide or imine functionality.
Physicochemical fit
XLogP3 ~1.6; TPSA 26 Ų
More lipophilic, lower TPSA
Drug-like property shift may alter permeability and solubility profiles in CNS candidate workflows.

Quantitative Differentiation of 1,3,3-Trimethylcyclopentan-1-amine hydrochloride: Reactivity and Physicochemical Data vs. N-Methyl Analog


Primary vs. Secondary Amine: Quantified Hydrogen Bond Donor Capacity Governs Supramolecular Assembly

A direct head-to-head comparison of computed molecular properties reveals a critical difference in hydrogen bond donor capacity. The target compound, as a primary amine, possesses two hydrogen bond donors (HBD), whereas its direct N-methyl analog, N,3,3-trimethylcyclopentan-1-amine, has only one [1][2]. This difference is crucial for applications in crystal engineering, where hydrogen-bonding patterns dictate solid-state packing, and in medicinal chemistry, where HBD count is a key determinant of molecular recognition, influencing target binding and permeability under Lipinski's rules.

Hydrogen bond donor count
Head-to-head
2 Target (primary amine)
1 N-Methyl analog
100% higher donor count supports divergent hydrogen-bonding assembly in crystal engineering and molecular recognition.
Computed properties; experimental binding verification recommended.
Medicinal Chemistry Crystal Engineering Supramolecular Chemistry

Synthetic Utility: Exclusive Reactivity of the Primary Amine in Amide Bond Formation

The core synthetic differentiation is that the target compound can participate in standard amide coupling reactions, forming stable amide bonds with carboxylic acids, a cornerstone of medicinal chemistry. Its comparator, N,3,3-trimethylcyclopentan-1-amine, is a secondary amine and is incapable of forming an amide; it would instead form a tertiary amide, which lacks the hydrogen bond donor of a secondary amide and has vastly different chemical stability and metabolic profiles [1]. This is not a difference in degree but a difference in kind, making the compounds non-interchangeable for any amide synthesis.

Amide coupling capability
Class-level
Target Can form secondary amide (NH) via standard coupling
Analog Forms tertiary amide only; no NH hydrogen bond donor
Qualitatively different functional group outcome; synthetic routes requiring secondary amides cannot substitute.
Class-level reactivity expectation; confirm compatibility with specific coupling conditions.
Synthetic Chemistry Amide Coupling Drug Discovery

Steric Shielding: Quantified Lipophilicity (XLogP3) and Polar Surface Area Differentiate Membrane Permeability from N-Methyl Analog

A cross-study comparison of computed lipophilicity and polar surface area (PSA) provides quantifiable differentiation relevant to permeability. The target compound (free base) has a calculated XLogP3 of 1.6 and a topological polar surface area (TPSA) of 26 Ų [1]. While specific values for the N-methyl analog are not from the same source, the presence of an additional methyl group on the nitrogen in the comparator increases the calculated XLogP3 by approximately 0.5 log units and reduces TPSA, typically to below 20 Ų. This shift moves the target compound closer to the optimal CNS drug-like chemical space (XLogP 1-3, TPSA < 60 Ų) compared to the more lipophilic and less polar N-methyl analog, which may exhibit poorer aqueous solubility and higher plasma protein binding [2].

Lipophilicity & polar surface area
Cross-study
Target XLogP3
1.6
TPSA 26 Ų
Analog XLogP3 (est.)
~2.1
TPSA
More balanced lipophilicity may better align with CNS drug-like space; data to verify across systems.
Computed by standard algorithms; experimental logP/logD confirmation needed.
Drug Design ADME Physicochemical Profiling

Procurement-Driven Application Scenarios for 1,3,3-Trimethylcyclopentan-1-amine hydrochloride


Synthesis of Chiral Ligands and Organocatalysts

The rigid, sterically hindered cyclopentane scaffold with a primary amine is ideal for constructing chiral ligands for asymmetric catalysis [REFS-2 of Section_1]. The primary amine allows for the introduction of chiral sulfonamide or phosphoramidite groups, which are essential for inducing enantioselectivity. Unlike the N-methyl analog, the free amine can be directly converted into a ligand without a demethylation step, streamlining the synthetic route and preserving the structural integrity of the chiral center at the 1-position.

CNS Drug Discovery: Primary Amine Scaffold for GPCR Targets

In the design of agonists or antagonists for G protein-coupled receptors (GPCRs) such as trace amine-associated receptors (TAARs), the primary amine is a critical pharmacophore for direct ionic interactions with key aspartate residues in the binding pocket. The compound's computed lipophilicity (XLogP3 of 1.6) and low molecular weight align with the physicochemical property ranges for CNS drug candidates [REFS-1 of Section_3]. The N-methyl analog, lacking this essential hydrogen bond donor, would exhibit significantly altered binding kinetics and pharmacology, as demonstrated by class-level evidence for amine ligands at aminergic receptors.

Precursor for Selective Serotonin Reuptake Inhibitor (SSRI) Analogs

The sterically demanding cyclopentane core can serve as a rigidified analog of the phenethylamine backbone found in many antidepressants. The primary amine allows for the synthesis of N-substituted derivatives with precise steric and electronic profiles. This cannot be accomplished with the N-methyl secondary amine, which already occupies one substitution site, limiting the diversity space of the resulting compound library.

Application
Selection Property
Validation Focus
Chiral ligand & organocatalyst synthesis
Primary amine for direct phosphoramidite / sulfonamide attachment; rigid cyclopentane core for stereochemical induction
Enantioselectivity in asymmetric catalysis; structural integrity of chiral 1-position
CNS GPCR target discovery
Primary amine pharmacophore for ionic receptor interaction; physicochemical profile (XLogP3 ~1.6, TPSA 26 Ų) within CNS lead-like range
Binding affinity at amine-sensing GPCRs; permeability and brain exposure in model systems
SSRI-analog library expansion
Unsubstituted primary amine allows full N-diversification; sterically demanding cyclopentane replaces phenethylamine scaffold
Serotonin transporter (SERT) SAR; metabolic stability of N-substituted derivatives
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